Cas no 1021050-75-8 (1-cyclohexyl-3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea)

1-Cyclohexyl-3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea is a synthetic organic compound featuring a cyclohexylurea moiety linked to a fluorophenyl-substituted dihydropyridazinone core. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug development. The presence of the fluorophenyl group may enhance binding affinity and metabolic stability, while the dihydropyridazinone ring could contribute to bioactivity. The cyclohexylurea segment offers structural rigidity, potentially improving selectivity. This compound is of interest for researchers exploring kinase inhibitors or modulators of enzymatic pathways due to its heterocyclic framework and hydrogen-bonding capabilities. Proper handling and storage under inert conditions are recommended to maintain stability.
1-cyclohexyl-3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea structure
1021050-75-8 structure
Product Name:1-cyclohexyl-3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea
CAS No:1021050-75-8
MF:C19H23FN4O2
MW:358.409927606583
CID:5882663
PubChem ID:42109843
Update Time:2025-05-22

1-cyclohexyl-3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-cyclohexyl-3-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]urea
    • 1-cyclohexyl-3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea
    • 1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
    • AKOS024494787
    • F5072-2595
    • 1021050-75-8
    • Inchi: 1S/C19H23FN4O2/c20-15-8-6-14(7-9-15)17-10-11-18(25)24(23-17)13-12-21-19(26)22-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H2,21,22,26)
    • InChI Key: ZZCOJDASEPKCDA-UHFFFAOYSA-N
    • SMILES: N(C1CCCCC1)C(NCCN1N=C(C2=CC=C(F)C=C2)C=CC1=O)=O

Computed Properties

  • Exact Mass: 358.18050415g/mol
  • Monoisotopic Mass: 358.18050415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 73.8Ų

1-cyclohexyl-3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea Pricemore >>

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Additional information on 1-cyclohexyl-3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea

Introduction to the Compound CAS No. 1021050-75-8: 1-Cyclohexyl-3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea

The compound with CAS No. 1021050-75-8, known as 1-cyclohexyl-3-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of ureas, which are widely used in pharmaceuticals due to their versatile biological activities and potential for modulation in various therapeutic areas.

Recent studies have highlighted the importance of urea-based compounds in targeting specific biological pathways, particularly those involved in inflammation, cancer, and neurodegenerative diseases. The structure of this compound features a cyclohexyl group attached to a urea moiety, which is further connected to a substituted pyridazine ring. This unique architecture suggests potential interactions with key biomolecules such as enzymes, receptors, and ion channels.

The presence of a 4-fluorophenyl group within the molecule introduces electronic effects that could enhance its pharmacokinetic properties, such as absorption and distribution. Fluorine substitution is a common strategy in drug design to improve bioavailability and stability. Additionally, the pyridazine ring with an oxo group at position 6 may contribute to hydrogen bonding capabilities, which are crucial for molecular recognition and binding affinity.

Recent research has focused on the synthesis and characterization of similar compounds to explore their biological activities. For instance, studies have demonstrated that analogs of this compound exhibit potent anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore the potential of this compound as a lead molecule for developing novel anti-inflammatory agents.

In terms of synthesis, the compound can be prepared through a multi-step process involving coupling reactions between the cyclohexyl urea derivative and the substituted pyridazine intermediate. The use of microwave-assisted synthesis or catalytic methods has been reported to enhance reaction efficiency and yield high-purity products. These advancements in synthetic methodology are critical for scaling up production if the compound progresses to clinical trials.

The structural complexity of this compound also raises questions about its stability under physiological conditions. Initial stability studies suggest that it exhibits moderate hydrolytic stability, which is essential for maintaining its efficacy in vivo. However, further investigations are required to optimize its pharmacokinetic profile and minimize potential toxicity.

From a computational perspective, molecular docking studies have been conducted to predict the binding mode of this compound with target proteins. These studies reveal that the molecule interacts favorably with residues in the active site through a combination of hydrogen bonds and hydrophobic interactions. Such insights are invaluable for guiding further optimization efforts aimed at improving selectivity and potency.

In conclusion, CAS No. 1021050-75-8 represents a promising candidate in the realm of drug discovery due to its unique chemical structure and potential biological activities. As research continues to unravel its mechanisms of action and therapeutic applications, this compound holds significant potential for advancing novel treatments across various disease states.

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